4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Catalog No.
S681078
CAS No.
461432-23-5
M.F
C15H14BrClO
M. Wt
325.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

CAS Number

461432-23-5

Product Name

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

IUPAC Name

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene

Molecular Formula

C15H14BrClO

Molecular Weight

325.63 g/mol

InChI

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3

InChI Key

ZUNCHZBITMUSRD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

Synonyms

4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

The exact mass of the compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5) is a highly specialized, procurement-critical halogenated diarylmethane building block. Structurally characterized by a central diphenylmethane core with specific 1-chloro, 4-bromo, and 4-ethoxy substitutions, it is primarily utilized as the central precursor in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Commercially available as a stable, white to off-white powder with high purity (>98.0%), it exhibits excellent solubility in ethereal and aromatic solvents such as THF and toluene . These baseline properties make it perfectly suited for low-temperature organometallic reactions, serving as the foundational starting material for large-scale pharmaceutical manufacturing [1].

In the highly regulated context of API manufacturing, generic substitution of this specific diarylmethane is not feasible. The precise 1-chloro and 4-bromo halogenation pattern is engineered to exploit the differential reactivity of carbon-halogen bonds during metal-halogen exchange [1]. Substituting this compound with a 1,4-dichloro analog would eliminate the necessary regioselectivity, requiring prohibitively harsh conditions that degrade the molecule. Furthermore, altering the alkoxy group—such as using the closely related 4-methoxybenzyl analog—fundamentally changes the final pharmacophore, resulting in a completely different or inactive API [2]. Consequently, procurement must strictly target the exact 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene structure to ensure synthetic viability and regulatory compliance.

Regioselective Metal-Halogen Exchange Efficiency

The synthesis of C-aryl glucosides relies on the precise formation of an organometallic intermediate. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene undergoes highly regioselective metal-halogen exchange at the 4-bromo position using reagents like n-butyllithium or magnesium, achieving coupling yields of 85% to over 92% with gluconolactone derivatives [1]. In contrast, a class-level 1,4-dichloro analog lacks this distinct reactivity differential, leading to mixed metalation or requiring extreme activation energy that degrades the substrate [2].

Evidence DimensionRegioselective coupling yield
Target Compound Data>85% to 92.1% yield via selective 4-bromo metalation
Comparator Or Baseline1,4-dichloro analog (mixed or failed metalation)
Quantified DifferenceNear 100% regioselectivity vs. unselective/poor yield
ConditionsGrignard or n-BuLi activation at -70°C to -20°C in THF/toluene

Regioselective activation is mandatory for coupling the diarylmethane core to the sugar moiety without generating destructive isomeric byproducts.

Pharmacophore Exact Match for API Integrity

The 4-ethoxy substituent on the distal phenyl ring is a non-negotiable structural requirement for the binding affinity of Dapagliflozin to the SGLT2 transporter. Procuring the exact 4-ethoxybenzyl building block ensures the final API meets the validated structural identity [1]. Substituting this with a commercially available 4-methoxybenzyl analog fundamentally alters the molecular structure of the final product, rendering it useless for Dapagliflozin manufacturing [2].

Evidence DimensionFinal API structural identity
Target Compound Data4-ethoxybenzyl (Yields validated Dapagliflozin)
Comparator Or Baseline4-methoxybenzyl analog (Yields off-target/invalid API)
Quantified DifferenceExact pharmacophore match vs. regulatory and functional failure
ConditionsStandard API multi-step synthesis

In pharmaceutical procurement, the distal ring substituent cannot be altered without invalidating the entire synthetic campaign and final drug product.

Purity-Linked Downstream Yield and Reproducibility

The use of high-purity (>98.0%) 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene directly impacts the efficiency of the entire multi-step API synthesis. High-grade commercial lots minimize the carryover of ortho-acylation byproducts and des-bromo impurities, enabling an overall process yield of approximately 51.4% and a final API purity of 99.78% [1]. Utilizing crude or lower-purity baseline mixtures (<95%) introduces competitive reactive species that drastically reduce the coupling efficiency and complicate the final crystallization of the amorphous API[1].

Evidence DimensionOverall multi-step process yield
Target Compound Data~51.4% overall yield (using >98% pure precursor)
Comparator Or BaselineCrude/low-purity precursor (<95% purity)
Quantified DifferenceSignificant reduction in overall yield and API purity
ConditionsMulti-step synthesis including lithiation, coupling, reduction, and crystallization

Procuring high-purity starting material is critical to maintaining profitable overall yields and avoiding costly downstream purification bottlenecks.

Industrial Synthesis of Dapagliflozin

Procured as the primary starting material where its 4-bromo position is selectively metalated and coupled with a protected gluconolactone to form the critical C-aryl glucoside bond in Dapagliflozin manufacturing[1].

Manufacturing of Sotagliflozin

Procured for the synthesis of the dual SGLT1/2 inhibitor Sotagliflozin, where optimized Grignard docking reactions using this exact precursor achieve >85% yields, avoiding excessive use of lithium reagents [2].

Development of Novel C-Aryl Glucoside Analogs

Serves as a reliable, high-purity scaffold in medicinal chemistry workflows aimed at discovering next-generation metabolic disease therapeutics, leveraging its predictable regioselective reactivity profile [3].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

461432-23-5

Wikipedia

4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether

Dates

Last modified: 08-15-2023

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